![molecular formula C15H22N2O2 B8113548 4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8113548.png)
4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound featuring a pyrano[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of this compound, such as the pyridine and pyrano rings, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrano Ring: The initial step involves the formation of the pyrano ring through a cyclization reaction. This can be achieved using a Friedel-Crafts alkylation reaction, where a suitable precursor undergoes cyclization in the presence of an acid catalyst.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of a pyridine derivative with an appropriate electrophile, such as a halomethyl ether.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compound to form the octahydro-2H-pyrano[3,2-c]pyridine core. This step may require specific reaction conditions, such as elevated temperatures and the use of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the pyridine moiety, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the pyridine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications allows for the design of materials with tailored functionalities.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of pyridine-containing molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The pyridine moiety can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share the pyrano ring structure and have similar biological activities, such as anticancer and antimicrobial properties.
Furo[3,2-c]quinolones: These compounds also feature a fused ring system and exhibit a range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
4A-((pyridin-3-ylmethoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is unique due to the presence of both pyridine and pyrano rings in its structure. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in drug development and materials science further highlight its uniqueness.
Properties
IUPAC Name |
4a-(pyridin-3-ylmethoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-13(9-16-6-1)10-18-12-15-5-2-8-19-14(15)4-7-17-11-15/h1,3,6,9,14,17H,2,4-5,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUACBXGGQZSQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCC2OC1)COCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
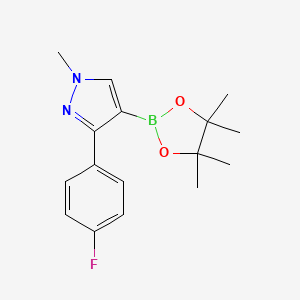
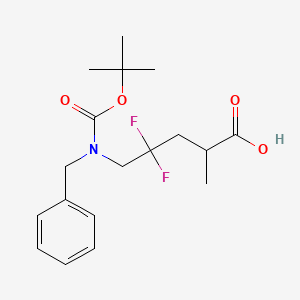
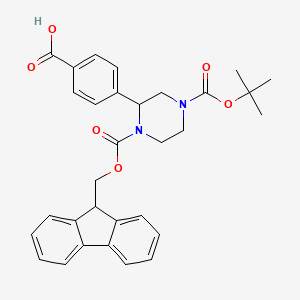
![4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8113482.png)
![(1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8113487.png)
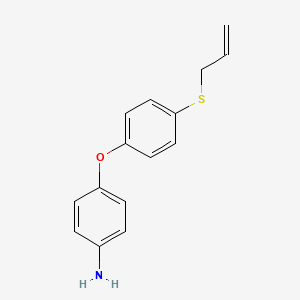
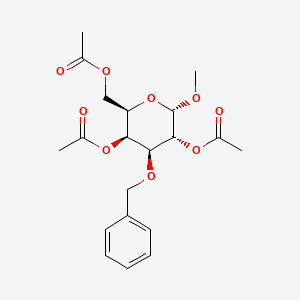
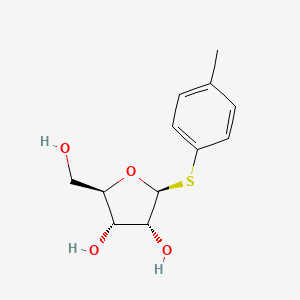
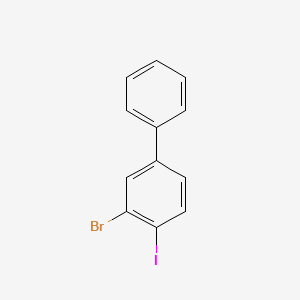
![2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B8113526.png)
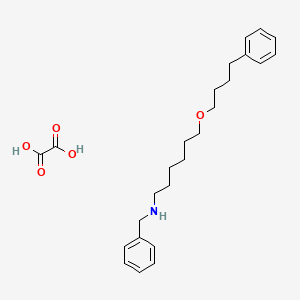
![N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine](/img/structure/B8113561.png)
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)
![[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium](/img/structure/B8113575.png)
